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Introduction
Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme in cellular metabolism, existing

in an oxidized form (NAD+) and a reduced form (NADH). The ratio of NAD+ to NADH is a

critical indicator of the cellular redox state and plays a vital role in regulating various biological

processes, including energy metabolism, DNA repair, and cell signaling. Consequently, the

accurate measurement of NAD+ and NADH levels is essential for research in numerous fields,

including cancer biology, neurodegenerative diseases, and metabolic disorders. This

application note provides a detailed protocol for the quantification of NAD+ and NADH, and the

determination of their ratio in biological samples using a highly sensitive fluorescence-based

enzymatic cycling assay.

Principle of the Assay
The fluorometric assay for NAD+/NADH quantification is based on an enzymatic cycling

reaction. In this reaction, lactate dehydrogenase (LDH) utilizes NAD+ as a cofactor to convert

lactate to pyruvate. The NADH produced in this reaction then reduces a non-fluorescent probe

to a highly fluorescent product. The intensity of the fluorescence is directly proportional to the

amount of NAD+ (or total NAD+/NADH) in the sample. To specifically measure NAD+ or NADH,

samples are pre-treated with acidic or basic solutions, respectively, to selectively decompose

the other form. By measuring the fluorescence before and after this selective degradation, the

concentrations of both NAD+ and NADH can be determined, allowing for the calculation of the

NAD+/NADH ratio.[1][2]
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Data Summary
The following table summarizes key quantitative parameters of commercially available

fluorometric NAD+/NADH assay kits, providing a comparative overview of their performance

characteristics.

Parameter Typical Value Source

Detection Method
Fluorometric (Enzymatic

Cycling)
[1][2]

Excitation Wavelength 530 - 570 nm [1][3]

Emission Wavelength 585 - 600 nm [1][3]

Detection Limit 0.02 - 0.1 µM [2]

Linear Range Up to 1 µM - 10 µM [2]

Sample Type
Cell lysates, tissue

homogenates, culture medium
[1][2][3]

Assay Time 1 - 2 hours [1]

Experimental Protocols
This section details the necessary steps for sample preparation, determination of total

NAD+/NADH, selective quantification of NAD+ and NADH, and preparation of a standard

curve.

Materials and Reagents
Samples: Cultured cells or tissue samples.

Reagents for Extraction:

NAD+ Extraction Buffer (e.g., 0.1 N HCl)[1][3]

NADH Extraction Buffer (e.g., 0.1 N NaOH)[1][3]

Neutralization Buffer (e.g., Assay Buffer, opposite extraction buffer)[2][3]
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Assay Reagents:

Assay Buffer

Enzyme Mix (containing Lactate Dehydrogenase)

Lactate Solution

Fluorescent Probe

Standard: NAD+ or NADH standard solution (e.g., 1 mM)[2]

Equipment:

Microplate reader capable of fluorescence detection

96-well black, flat-bottom plates

Microcentrifuge

Homogenizer or sonicator

Incubator or water bath (60-80°C)[1][2][3]

Sample Preparation
For Adherent Cells:

Wash cells with cold PBS.

For total NAD+/NADH, lyse cells directly in NAD+/NADH Lysis Buffer.

For separate NAD+ and NADH measurement, scrape cells and centrifuge to obtain a cell

pellet.

For Suspension Cells:

Centrifuge cells to obtain a pellet.
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Wash the pellet with cold PBS.

For Tissues:

Weigh approximately 20 mg of tissue.

Wash with cold PBS.

Homogenize the tissue in the appropriate extraction buffer on ice.[2]

Extraction of NAD+ and NADH
To Measure Total NAD+/NADH:

Resuspend the cell pellet or homogenized tissue in NAD+/NADH Lysis Buffer.

Centrifuge at 14,000 x g for 5 minutes to remove debris.

Collect the supernatant for the assay.

To Selectively Measure NADH:

Resuspend the cell pellet or homogenized tissue in NADH Extraction Buffer (e.g., 0.1 N

NaOH).[1][3]

Heat the extract at 60-80°C for 5-60 minutes to destroy NAD+.[1][2][3]

Cool on ice and neutralize the extract by adding the appropriate volume of Neutralization

Buffer (e.g., Assay Buffer or NAD+ Extraction Buffer).[2][3]

Centrifuge to remove any precipitate.

Collect the supernatant for the NADH assay.

To Selectively Measure NAD+:

Resuspend the cell pellet or homogenized tissue in NAD+ Extraction Buffer (e.g., 0.1 N HCl).

[1][3]
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Heat the extract at 60-80°C for 5-60 minutes to destroy NADH.[1][2][3]

Cool on ice and neutralize the extract by adding the appropriate volume of Neutralization

Buffer (e.g., NADH Extraction Buffer).[2][3]

Centrifuge to remove any precipitate.

Collect the supernatant for the NAD+ assay.

NAD+ Standard Curve Preparation
Prepare a series of dilutions of the NAD+ standard in Assay Buffer. A typical concentration

range would be from 0 µM to 10 µM.

Add 50 µL of each standard dilution to separate wells of a 96-well plate.[2]

Assay Procedure
Add 50 µL of the prepared samples (total NAD+/NADH, NAD+ extract, or NADH extract) to

separate wells of the 96-well plate.

Prepare a Working Reagent by mixing the Assay Buffer, Enzyme Mix, Lactate, and

Fluorescent Probe according to the manufacturer's instructions.

Add 50 µL of the Working Reagent to each well containing the standards and samples.[2]

Mix the contents of the wells thoroughly.

Incubate the plate at room temperature for 1 to 2 hours, protected from light.[1]

Measure the fluorescence intensity at an excitation wavelength of 530-570 nm and an

emission wavelength of 585-600 nm.[1][3]

Data Analysis
Subtract the average fluorescence value of the blank (0 µM standard) from all other

readings.
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Plot the corrected fluorescence values for the NAD+ standards against their concentrations

to generate a standard curve.

Determine the concentration of NAD+ and/or NADH in the samples from the standard curve.

Calculate the NAD+/NADH ratio by dividing the concentration of NAD+ by the concentration

of NADH.

Visualizations
Experimental Workflow
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Caption: Workflow for the fluorometric NAD+/NADH assay.
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NAD+/NADH in Cellular Respiration
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Caption: Role of NAD+/NADH in cellular energy metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1191972?utm_src=pdf-custom-synthesis
https://www.antibodies-online.com/kit/5067573/NAD++NADH+Assay+Kit+Fluorometric/
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/361/829/mak460pis-mk.pdf
https://www.cellbiolabs.com/sites/default/files/MET-5030-nad-nadh-assay-fluorometric.pdf
https://www.benchchem.com/product/b1191972#protocol-for-nad-nadh-assay-using-fluorescence
https://www.benchchem.com/product/b1191972#protocol-for-nad-nadh-assay-using-fluorescence
https://www.benchchem.com/product/b1191972#protocol-for-nad-nadh-assay-using-fluorescence
https://www.benchchem.com/product/b1191972#protocol-for-nad-nadh-assay-using-fluorescence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

